
3,5-Cyclohexadiene-1,2-diimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Cyclohexadiene-1,2-diimine is an organic compound with the molecular formula C6H6N2. It is also known by several synonyms, including 1,2-diiminobenzene and ortho-benzoquinone diimine This compound is characterized by its unique structure, which includes two imine groups attached to a cyclohexadiene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,5-Cyclohexadiene-1,2-diimine can be synthesized through the oxidation of aniline derivatives. One common method involves the use of ruthenium complexes containing two aniline ligands. These complexes are oxidized by ammonium cerium(IV) sulfate to form the desired diimine compound . The reaction conditions typically involve the use of a solvent such as acetonitrile and are carried out at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis methods used in research laboratories can be scaled up for industrial applications. The use of transition metal catalysts and controlled oxidation reactions are key components of these methods.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Cyclohexadiene-1,2-diimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex nitrogen-containing compounds.
Reduction: Reduction reactions can convert the diimine groups back to amine groups.
Substitution: The imine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Ammonium cerium(IV) sulfate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas or hydride donors can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can react with the imine groups under mild conditions.
Major Products:
Oxidation Products: Further oxidation can lead to the formation of azo compounds or other nitrogen-rich structures.
Reduction Products: Reduction typically yields amine derivatives.
Substitution Products: Substitution reactions can produce a variety of functionalized cyclohexadiene derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Cyclohexadiene-1,2-diimine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, particularly with transition metals such as ruthenium.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing into the use of diimine compounds in drug development, particularly for their ability to interact with biological macromolecules.
Industry: The compound is used in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3,5-Cyclohexadiene-1,2-diimine involves its ability to form stable complexes with transition metals. These complexes can undergo redox reactions, which are crucial for various catalytic processes. The imine groups can also participate in hydrogen bonding and other interactions with biological molecules, making the compound of interest in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
- 1,2-Diiminobenzene
- Ortho-benzoquinone diimine
- 1,2-Diaminobenzene
Comparison: 3,5-Cyclohexadiene-1,2-diimine is unique due to its specific structure and reactivity. Unlike 1,2-diaminobenzene, which has amine groups, the diimine groups in this compound provide different chemical properties, such as the ability to form stable metal complexes and participate in unique redox reactions .
Eigenschaften
CAS-Nummer |
4710-40-1 |
|---|---|
Molekularformel |
C6H6N2 |
Molekulargewicht |
106.13 g/mol |
IUPAC-Name |
cyclohexa-3,5-diene-1,2-diimine |
InChI |
InChI=1S/C6H6N2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H |
InChI-Schlüssel |
QHFFENCDDAJXOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=N)C(=N)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14748680.png)
![[(1S,8S,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate](/img/structure/B14748683.png)
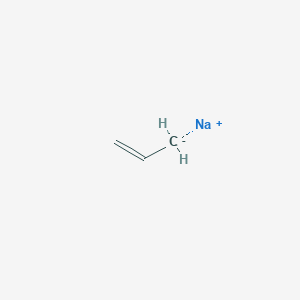
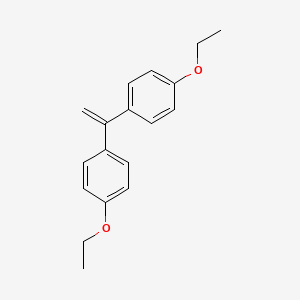
![Bicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14748696.png)
![N-(4-hydroxyphenyl)-3-[6-[3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide](/img/structure/B14748703.png)
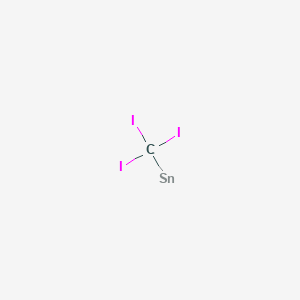
![[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate](/img/structure/B14748714.png)
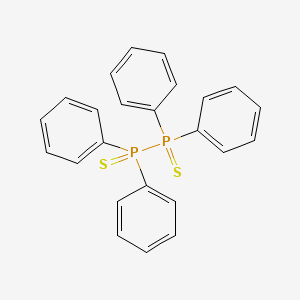
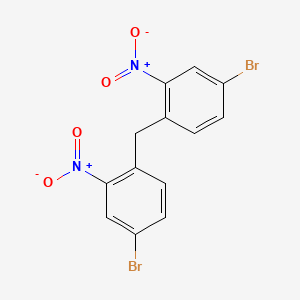

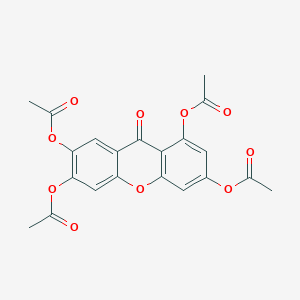
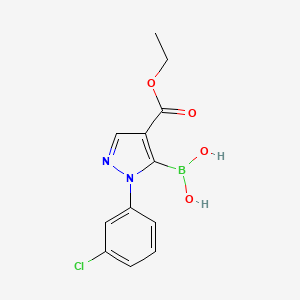
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B14748755.png)
